(4-Benzyl-1-piperazinyl)(2-pyrrolidinyl)methanone hydrochloride
Overview
Description
“(4-Benzyl-1-piperazinyl)(2-pyrrolidinyl)methanone hydrochloride” is a chemical compound with the CAS Number: 1236259-37-2 . Its molecular formula is C16H24ClN3O and it has a molecular weight of 309.83 g/mol.
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the search results. The molecular weight is given as 309.83 g/mol, but other properties such as density, boiling point, and melting point are not provided .Scientific Research Applications
Synthesis and Antimicrobial Activity : A study by Patel, Agravat, and Shaikh (2011) explored the synthesis of new pyridine derivatives, including compounds similar to (4-Benzyl-1-piperazinyl)(2-pyrrolidinyl)methanone hydrochloride. These compounds demonstrated variable and modest antimicrobial activity against various bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).
Molecular Interaction Studies : Research conducted by Shim et al. (2002) investigated the molecular interaction of a structurally similar compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, with the CB1 cannabinoid receptor. This study provides insights into the conformational dynamics and molecular interactions of similar compounds (Shim et al., 2002).
Inverse Agonist at CB1 Receptor : A 1997 study by Landsman et al. demonstrated that SR141716A, a compound with some structural similarities to this compound, acts as an inverse agonist at the human cannabinoid CB1 receptor. This research has implications for the understanding of receptor dynamics and drug design (Landsman et al., 1997).
Structural and Theoretical Studies : Karthik et al. (2021) conducted structural, optical, etching studies, and theoretical calculations on a novel compound with a structure involving piperidinyl and methanone moieties. This research enhances the understanding of the physical properties and potential applications of such compounds (Karthik et al., 2021).
Drug Design and Synthesis : The synthesis and optimization of compounds related to this compound have been a focus in drug design research, as demonstrated by various studies. These efforts are aimed at discovering new therapeutic agents, highlighting the chemical's relevance in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-pyrrolidin-2-ylmethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O.ClH/c20-16(15-7-4-8-17-15)19-11-9-18(10-12-19)13-14-5-2-1-3-6-14;/h1-3,5-6,15,17H,4,7-13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXWRPXDGLUASN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCN(CC2)CC3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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